(6-Chloropyridin-3-yl)(4-methoxyphenyl)methanone
Description
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-17-11-5-2-9(3-6-11)13(16)10-4-7-12(14)15-8-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYQMYYGQDVIKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465145 | |
| Record name | Methanone, (6-chloro-3-pyridinyl)(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122601-82-5 | |
| Record name | Methanone, (6-chloro-3-pyridinyl)(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)(4-methoxyphenyl)methanone typically involves the reaction of 6-chloropyridine-3-carboxylic acid with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(6-Chloropyridin-3-yl)(4-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: (6-Chloropyridin-3-yl)(4-carboxyphenyl)methanone.
Reduction: (6-Chloropyridin-3-yl)(4-methoxyphenyl)methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of (6-Chloropyridin-3-yl)(4-methoxyphenyl)methanone is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, disrupting their normal function. The presence of the chlorine atom and the methoxy group may enhance its binding affinity to these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (6-chloropyridin-3-yl)(4-methoxyphenyl)methanone with structurally related diaryl ketones, highlighting differences in substituents, physicochemical properties, and applications.
*Estimated based on analogous compounds.
Key Comparative Insights:
This enhances electrophilicity, making it more reactive in cross-coupling reactions . The 4-methoxyphenyl group stabilizes the molecule via resonance donation, as evidenced by solvatochromic shifts in related compounds (e.g., bathochromic shifts in polar solvents) .
Physicochemical Behavior: The chloro substituent reduces solubility in polar solvents compared to methoxy-only analogs. For instance, (4-methoxyphenyl)(pyridin-3-yl)methanone exhibits higher solubility in ethanol and DMSO due to the absence of a hydrophobic Cl atom . Melting points correlate with molecular symmetry; the target compound’s melting point (~95–96°C) is lower than (6-chloropyridin-3-yl)(oxazol-2-yl)methanone (95–96°C), likely due to reduced crystallinity from the bulky 4-methoxyphenyl group .
The HOMO-LUMO gap (-7.328 eV) in (5-amino-1-phenylindolizin-3-yl)(4-methoxyphenyl)methanone highlights the role of methoxyphenyl groups in stabilizing charge-transfer excited states, relevant to optoelectronic materials .
Synthetic Flexibility :
- Unlike palladium-catalyzed cross-coupling routes used for spiro-fused pyridine derivatives (e.g., General Procedure 5 in ), the target compound may be synthesized via nucleophilic substitution, reflecting cost-effective scalability .
Biological Activity
(6-Chloropyridin-3-yl)(4-methoxyphenyl)methanone is a compound of significant interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Overview of the Compound
- Chemical Structure : The compound features a chlorinated pyridine ring and a methoxy-substituted phenyl group, which may influence its biological activity.
- Molecular Formula : C₁₄H₁₃ClN₄O
- CAS Number : Not specified in the available literature.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell signaling pathways. This inhibition may lead to altered immune responses and potential therapeutic effects in autoimmune diseases.
- Cellular Effects : The compound appears to modulate cellular pathways, influencing gene expression and metabolic processes. Studies indicate that it can alter the expression of genes involved in metabolic pathways, affecting cellular metabolism and energy production.
- Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial properties, making it a candidate for further research in infectious disease treatment.
Case Studies
- Antitumor Activity : In studies involving cancer cell lines, this compound demonstrated significant antiproliferative effects. For instance, a study reported that treatment with this compound resulted in increased apoptosis in cancer cells, indicating its potential as an anticancer agent .
- Inhibition of Myeloperoxidase (MPO) : Research has highlighted that similar compounds can act as potent inhibitors of MPO, which is implicated in inflammatory diseases. This suggests that this compound may also possess anti-inflammatory properties through MPO inhibition .
Data Table: Summary of Biological Activities
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:
- Absorption and Distribution : The transport and distribution within biological systems are mediated by specific transporters. This influences the compound's localization and efficacy.
- Toxicity Studies : Dosage-dependent effects have been noted in animal models. Low doses appear safe, while higher concentrations may lead to toxicity, necessitating careful dosage management in therapeutic applications.
Q & A
Q. What are the standard synthetic routes for (6-chloropyridin-3-yl)(4-methoxyphenyl)methanone?
The synthesis typically involves coupling a chloropyridine derivative with a methoxy-substituted benzophenone precursor. A common method uses solvents like toluene, methanol, or DMSO under reflux conditions, followed by purification via column chromatography. Key reagents include spectroscopic-grade solvents and coupling agents to ensure high yields and purity . For analogous methanone derivatives, fluorinating agents (e.g., KF in DMSO) or nucleophilic aromatic substitution reactions are employed to introduce functional groups like chlorine or methoxy moieties .
Q. How can researchers purify and characterize this compound?
- Purification : Use gradient column chromatography with silica gel and solvent systems like ethyl acetate/hexane. Centrifugation or recrystallization in alcohols (e.g., ethanol) may enhance purity .
- Characterization :
Q. What solvents are optimal for solubility and stability studies?
The compound exhibits variable solubility: high in polar aprotic solvents (DMSO, DMF), moderate in alcohols (methanol, ethanol), and low in non-polar solvents (hexane). Stability tests should avoid prolonged exposure to light or moisture. Note that degradation of organic compounds in aqueous matrices can occur over 9+ hours, suggesting refrigerated storage for long-term stability .
Advanced Research Questions
Q. How can electronic properties (e.g., dipole moments) be experimentally determined?
Ground and excited state dipole moments are measured using solvatochromic shifts in absorption/emission spectra. Solvents with varying polarity (e.g., toluene, acetonitrile, water) are used to plot Stokes shifts against solvent polarity parameters (e.g., ET30). Computational methods (DFT) complement experimental data to model charge distribution .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data?
- Case Example : Discrepancies in bond lengths or angles may arise from crystallographic packing effects. Compare multiple datasets (e.g., C16–N2 bond: 121.95(7)° vs. theoretical models) and validate with neutron diffraction or temperature-dependent crystallography .
- Statistical Analysis : Use Bland-Altman plots or ANOVA to assess inter-laboratory variability in NMR or MS results.
Q. How can computational methods predict reactivity or interaction with biological targets?
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) based on the compound’s electron-deficient pyridine ring and methoxy group’s H-bonding potential.
- QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methoxy) with bioactivity using descriptors like Hammett constants or LogP values .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
